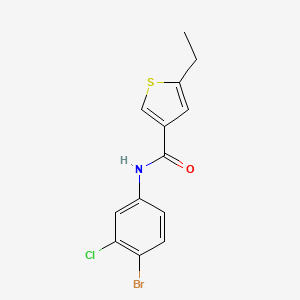![molecular formula C12H16N2O4S B4265489 4-oxo-4-{2-[(5-propyl-3-thienyl)carbonyl]hydrazino}butanoic acid](/img/structure/B4265489.png)
4-oxo-4-{2-[(5-propyl-3-thienyl)carbonyl]hydrazino}butanoic acid
Descripción general
Descripción
4-oxo-4-{2-[(5-propyl-3-thienyl)carbonyl]hydrazino}butanoic acid, also known as PTBA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential application in various fields. PTBA is a hydrazine derivative that has been synthesized through a multistep process involving the reaction of 5-propyl-3-thiophene carboxylic acid with hydrazine hydrate and acetic anhydride.
Mecanismo De Acción
The mechanism of action of 4-oxo-4-{2-[(5-propyl-3-thienyl)carbonyl]hydrazino}butanoic acid involves the inhibition of MTH1, a protein that is involved in the prevention of oxidative damage to DNA. MTH1 is essential for the survival of cancer cells, as it helps them to repair the damage caused by chemotherapy and radiation. By inhibiting MTH1, 4-oxo-4-{2-[(5-propyl-3-thienyl)carbonyl]hydrazino}butanoic acid can sensitize cancer cells to these treatments, making them more susceptible to cell death. 4-oxo-4-{2-[(5-propyl-3-thienyl)carbonyl]hydrazino}butanoic acid has also been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative damage.
Biochemical and Physiological Effects:
4-oxo-4-{2-[(5-propyl-3-thienyl)carbonyl]hydrazino}butanoic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of angiogenesis. 4-oxo-4-{2-[(5-propyl-3-thienyl)carbonyl]hydrazino}butanoic acid has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. In addition, 4-oxo-4-{2-[(5-propyl-3-thienyl)carbonyl]hydrazino}butanoic acid has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-oxo-4-{2-[(5-propyl-3-thienyl)carbonyl]hydrazino}butanoic acid in lab experiments is its high purity and reliability, which makes it a useful tool for studying the effects of MTH1 inhibition on cancer cells. 4-oxo-4-{2-[(5-propyl-3-thienyl)carbonyl]hydrazino}butanoic acid is also relatively easy to synthesize, which makes it accessible to researchers with limited resources. However, one of the limitations of using 4-oxo-4-{2-[(5-propyl-3-thienyl)carbonyl]hydrazino}butanoic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-oxo-4-{2-[(5-propyl-3-thienyl)carbonyl]hydrazino}butanoic acid, including the development of more potent and selective inhibitors of MTH1, the investigation of the role of 4-oxo-4-{2-[(5-propyl-3-thienyl)carbonyl]hydrazino}butanoic acid in other biological systems, and the optimization of 4-oxo-4-{2-[(5-propyl-3-thienyl)carbonyl]hydrazino}butanoic acid for use in clinical trials. Additionally, the use of 4-oxo-4-{2-[(5-propyl-3-thienyl)carbonyl]hydrazino}butanoic acid in combination with other cancer therapies, such as chemotherapy and radiation, may provide a more effective treatment for cancer patients.
Aplicaciones Científicas De Investigación
4-oxo-4-{2-[(5-propyl-3-thienyl)carbonyl]hydrazino}butanoic acid has been shown to have potential applications in various fields of scientific research, including cancer therapy, drug discovery, and chemical biology. In cancer therapy, 4-oxo-4-{2-[(5-propyl-3-thienyl)carbonyl]hydrazino}butanoic acid has been found to inhibit the growth of cancer cells by blocking the activity of a protein called MTH1, which is essential for the survival of cancer cells. In drug discovery, 4-oxo-4-{2-[(5-propyl-3-thienyl)carbonyl]hydrazino}butanoic acid has been used as a tool to identify new drug targets and to screen for potential drug candidates. In chemical biology, 4-oxo-4-{2-[(5-propyl-3-thienyl)carbonyl]hydrazino}butanoic acid has been used to study the role of hydrazine derivatives in biological systems.
Propiedades
IUPAC Name |
4-oxo-4-[2-(5-propylthiophene-3-carbonyl)hydrazinyl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-2-3-9-6-8(7-19-9)12(18)14-13-10(15)4-5-11(16)17/h6-7H,2-5H2,1H3,(H,13,15)(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSPOZXKHGHMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-{2-[(5-propylthiophen-3-yl)carbonyl]hydrazinyl}butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dichlorophenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265411.png)
![2-(2,5-dimethoxyphenyl)-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265414.png)
![5-methyl-N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4265425.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4265432.png)
![5-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B4265433.png)


![2-(3-fluorophenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4265453.png)
![2-(4-methylphenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4265455.png)
![2-(4-hydroxyphenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4265459.png)
![2-({[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4265474.png)
![6-({[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4265480.png)
![6-{[2-(3-ethoxybenzoyl)hydrazino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4265490.png)
![4-{[2,5-bis(ethoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4265492.png)